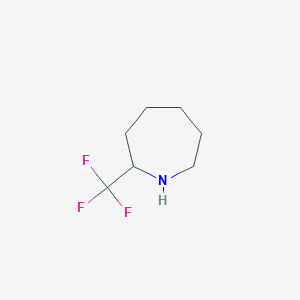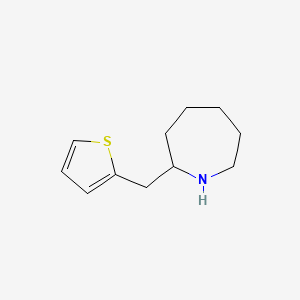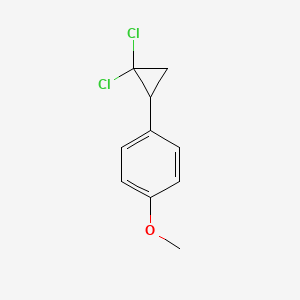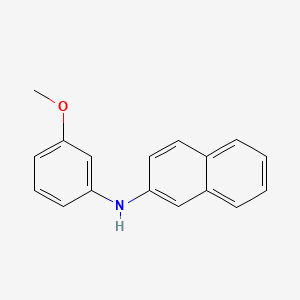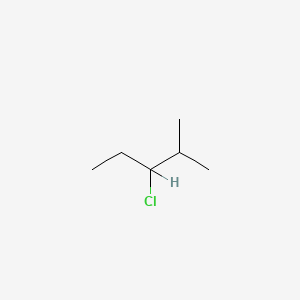![molecular formula C16H10FNO2 B1655628 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 397-60-4](/img/structure/B1655628.png)
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2-fluorobenzaldehyde with 2-phenyloxazolone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while reduction may produce reduced oxazolone compounds.
Aplicaciones Científicas De Investigación
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug that acts as a dopamine reuptake inhibitor.
2-Fluorophenyl 4-methylpent-2-yl ester: Another fluorophenyl derivative with different structural and functional properties.
Uniqueness
4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific combination of a fluorophenyl group and an oxazolone ring
Propiedades
Número CAS |
397-60-4 |
|---|---|
Fórmula molecular |
C16H10FNO2 |
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Clave InChI |
KWHLRZLVGDQLNC-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
| 397-60-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


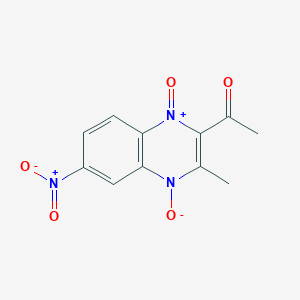
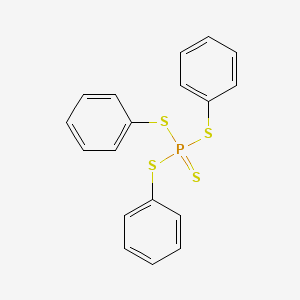

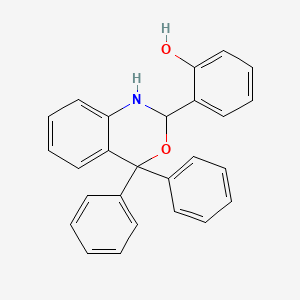
![N,N-dimethyl-4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]aniline](/img/structure/B1655551.png)

